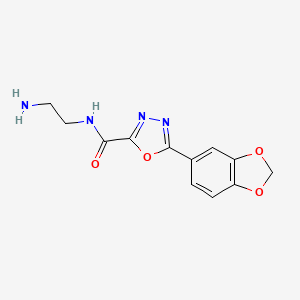
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide, also known as AEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the family of oxadiazole compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is not fully understood. However, it has been suggested that N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of various genes involved in inflammation and cancer. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biochemical and physiological effects. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and inflammation. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is relatively easy to synthesize and can be obtained in good yields. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent biological activities, making it an attractive candidate for further research. However, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has some limitations for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has poor solubility in water, which can limit its use in some assays. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
Orientations Futures
There are several future directions for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide. One potential future direction is to study the pharmacokinetics and toxicity profiles of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in vivo. Another potential future direction is to investigate the potential therapeutic applications of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of novel analogs of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide with improved solubility and potency could also be a potential future direction for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide.
Méthodes De Synthèse
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminoethanol with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain the intermediate amine. The amine is then reacted with 1,3-benzodioxole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to obtain N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in good yields.
Applications De Recherche Scientifique
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess potent anti-microbial activity against various microorganisms, including bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPGUCNVJZZMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

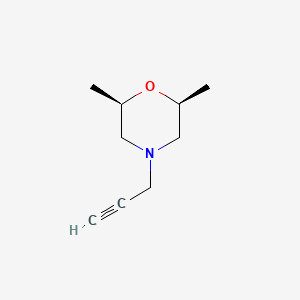

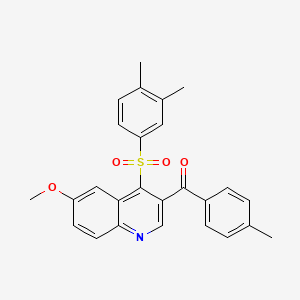
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

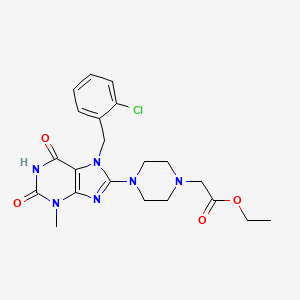
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

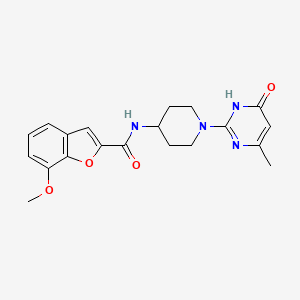

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)
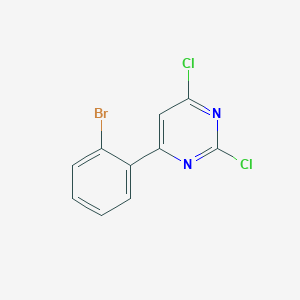
![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)
![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)